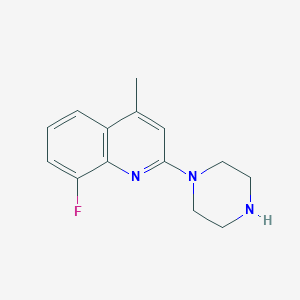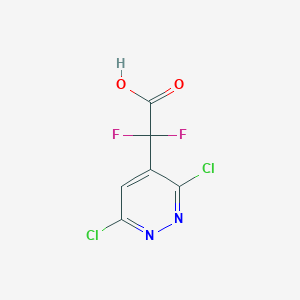
N-(2-methoxyphenyl)-N'-phenylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-N’-phenylguanidine: is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group bonded to a 2-methoxyphenyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method to synthesize N-(2-methoxyphenyl)-N’-phenylguanidine involves the reaction of 2-methoxyaniline with phenyl isocyanate. The reaction typically occurs in the presence of a base such as triethylamine, under reflux conditions, to facilitate the formation of the guanidine structure.
2-methoxyaniline+phenyl isocyanate→N-(2-methoxyphenyl)-N’-phenylguanidine
-
Alternative Synthesis: : Another method involves the use of 2-methoxyphenyl isothiocyanate and aniline. This reaction proceeds through the formation of a thiourea intermediate, which is subsequently converted to the guanidine compound by treatment with a base such as sodium methoxide.
2-methoxyphenyl isothiocyanate+aniline→thiourea intermediate→N-(2-methoxyphenyl)-N’-phenylguanidine
Industrial Production Methods
Industrial production of N-(2-methoxyphenyl)-N’-phenylguanidine typically involves large-scale synthesis using the direct synthesis method. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
-
Oxidation: : N-(2-methoxyphenyl)-N’-phenylguanidine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
-
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction typically targets the guanidine group, converting it to an amine.
-
Substitution: : The compound can participate in substitution reactions, particularly at the methoxy group. For example, treatment with strong acids or bases can lead to the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Oxidized derivatives such as N-(2-hydroxyphenyl)-N’-phenylguanidine.
Reduction: Reduced derivatives such as N-(2-methoxyphenyl)-N’-phenylamine.
Substitution: Substituted derivatives depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, N-(2-methoxyphenyl)-N’-phenylguanidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its interactions with enzymes and receptors, which could lead to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, N-(2-methoxyphenyl)-N’-phenylguanidine is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-N’-phenylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor pathways.
相似化合物的比较
Similar Compounds
N-phenylguanidine: Lacks the methoxy group, making it less versatile in terms of chemical modifications.
N-(2-hydroxyphenyl)-N’-phenylguanidine: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
N-(2-methylphenyl)-N’-phenylguanidine: Contains a methyl group instead of a methoxy group, affecting its physical and chemical properties.
Uniqueness
N-(2-methoxyphenyl)-N’-phenylguanidine is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This makes it a more versatile compound for various applications compared to its analogs.
属性
CAS 编号 |
1211502-78-1 |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-1-phenylguanidine |
InChI |
InChI=1S/C14H15N3O/c1-18-13-10-6-5-9-12(13)17-14(15)16-11-7-3-2-4-8-11/h2-10H,1H3,(H3,15,16,17) |
InChI 键 |
PTWWQSBPAJHBHV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N=C(N)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B12109105.png)


![Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B12109133.png)

![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)

![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)
